REACTION_CXSMILES
|
C1(Br)CC1.[Mg].[Br-].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:12][C:13]([F:24])([F:23])[O:14][C:15]1[CH:22]=[CH:21][C:18](C#N)=[CH:17][CH:16]=1.Cl>O1CCCC1>[CH:10]1([C:11]([C:18]2[CH:17]=[CH:16][C:15]([O:14][C:13]([F:12])([F:23])[F:24])=[CH:22][CH:21]=2)=[O:7])[CH2:8][CH2:9]1 |f:2.3|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
bromide tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].O1CCCC1
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C#N)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
after which time the reaction mixture was stirred at 40°-50° C. for an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture temperature at 40°-50° C
|
Type
|
ADDITION
|
Details
|
The complete addition required approximately 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 15°-20° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was maintained at 25° C. or less throughout the addition
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
it was extracted with one 1000 mL portion and two 50 mL portions of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated under reduced pressure to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 2000 mL of diethyl ether
|
Type
|
WASH
|
Details
|
the solution was washed in turn with two 500 mL portions of aqueous 1N hydrochloric acid, one 500 mL portion of an aqueous solution saturated with sodium bicarbonate, two 500 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |